An In-depth Technical Guide to 6-Bromo-2-pyridinecarbonitrile (CAS: 122918-25-6)
An In-depth Technical Guide to 6-Bromo-2-pyridinecarbonitrile (CAS: 122918-25-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-pyridinecarbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and strategic placement of reactive functional groups—a bromine atom amenable to cross-coupling reactions and a nitrile group that can be further transformed—make it a valuable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 6-Bromo-2-pyridinecarbonitrile. Detailed experimental protocols for its synthesis and key transformations, along with spectroscopic data and an exploration of its application in the development of targeted therapeutics, are presented.
Physicochemical and Spectroscopic Data
6-Bromo-2-pyridinecarbonitrile is a white to off-white crystalline solid at room temperature.[1] Its key physical and spectroscopic properties are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 122918-25-6 | [2] |
| Molecular Formula | C₆H₃BrN₂ | |
| Molecular Weight | 183.01 g/mol | |
| Melting Point | 100-104 °C | [3] |
| Boiling Point | 269.7±20.0 °C (Predicted) | [3] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform; Insoluble in water. | [1] |
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | Spectra available from commercial suppliers and in chemical databases.[4] | [4] |
| ¹³C NMR | Spectra available from commercial suppliers and in chemical databases.[4] | [4] |
| Infrared (IR) | Conforms to structure.[2] Characteristic peak for C≡N stretching.[5] | [2][5] |
| Mass Spectrometry | Spectra available from chemical databases. | [4] |
Synthesis of 6-Bromo-2-pyridinecarbonitrile
The synthesis of 6-Bromo-2-pyridinecarbonitrile can be achieved through several routes. The most common methods involve the direct bromination of 2-pyridinecarbonitrile or the dehydration of 6-bromo-2-pyridinecarboxylic acid.
Synthesis via Bromination of 2-Pyridinecarbonitrile
This method introduces a bromine atom onto the pyridine ring of the starting material, 2-pyridinecarbonitrile.
Caption: Synthetic pathway from 2-Pyridinecarbonitrile.
Experimental Protocol:
-
Materials: 2-Pyridinecarbonitrile, N-Bromosuccinimide (NBS) or liquid bromine, suitable solvent (e.g., acetonitrile), initiator (e.g., benzoyl peroxide if using NBS).
-
Procedure:
-
Dissolve 2-Pyridinecarbonitrile in a suitable solvent in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add the brominating agent (e.g., NBS and a catalytic amount of initiator) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield pure 6-Bromo-2-pyridinecarbonitrile.
-
Synthesis from 6-Bromo-2-pyridinecarboxylic Acid
This two-step process involves the conversion of the carboxylic acid to an amide, followed by dehydration to the nitrile. A more direct, one-pot dehydration of the carboxylic acid can also be achieved.
Caption: Synthesis from 6-Bromo-2-pyridinecarboxylic Acid.
Experimental Protocol (Dehydration):
-
Materials: 6-Bromo-2-pyridinecarboxylic acid, phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), a suitable solvent (e.g., N,N-dimethylformamide).
-
Procedure:
-
In a fume hood, carefully add 6-Bromo-2-pyridinecarboxylic acid to a flask containing the dehydrating agent in the chosen solvent.
-
Heat the mixture to reflux, carefully controlling the temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and carefully quench the excess dehydrating agent with ice water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Key Reactions and Applications in Drug Discovery
6-Bromo-2-pyridinecarbonitrile is a valuable intermediate for the synthesis of substituted pyridines, which are prevalent scaffolds in many biologically active compounds. The bromine atom at the 6-position is particularly useful for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine ring and various aryl or vinyl groups.
Caption: Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (Example with Phenylboronic Acid):
-
Materials: 6-Bromo-2-pyridinecarbonitrile, phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., toluene/ethanol/water).
-
Procedure:
-
To a degassed mixture of the solvent, add 6-Bromo-2-pyridinecarbonitrile, phenylboronic acid, the palladium catalyst, and the base.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Buchwald-Hartwig Amination
This reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 6-position of the pyridine ring.[6][7]
Caption: Buchwald-Hartwig amination reaction.
Experimental Protocol (Example with a Primary or Secondary Amine):
-
Materials: 6-Bromo-2-pyridinecarbonitrile, the desired amine, a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), a base (e.g., NaOtBu), and an anhydrous, degassed solvent (e.g., toluene or dioxane).[8]
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precursor, ligand, and base in a Schlenk tube.
-
Add 6-Bromo-2-pyridinecarbonitrile and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Role in Targeted Therapy: PIM-1 Kinase Inhibitors
The cyanopyridine scaffold is a key pharmacophore in the development of various kinase inhibitors.[9] Derivatives of 6-Bromo-2-pyridinecarbonitrile have been investigated as potential inhibitors of Pim-1 kinase, a serine/threonine kinase that is a promising target in cancer therapy due to its role in cell cycle regulation and apoptosis.[10][11]
The general workflow for the discovery of new drug candidates based on the 6-Bromo-2-pyridinecarbonitrile scaffold involves several key stages, from initial library synthesis to preclinical evaluation.
Caption: Drug discovery workflow using 6-Bromo-2-pyridinecarbonitrile.
The Pim kinases are involved in signaling pathways that promote cell survival and proliferation, often downstream of the JAK/STAT pathway.[11] Inhibition of Pim-1 can lead to the induction of apoptosis in cancer cells.
Table 3: Example Biological Activity of a Cyanopyridine-based Pim-1 Kinase Inhibitor
| Compound Class | Target Kinase | IC₅₀ | Reference(s) |
| Cyanopyridone Derivatives | Pim-1 | Varies (nM to µM range) | [9] |
Conclusion
6-Bromo-2-pyridinecarbonitrile is a synthetically valuable building block with broad applications in organic synthesis, particularly in the construction of pharmacologically relevant molecules. Its utility in palladium-catalyzed cross-coupling reactions allows for the straightforward introduction of molecular diversity, making it a key intermediate in the development of novel therapeutics, including kinase inhibitors. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and drug discovery endeavors.
References
- 1. 6-Bromo-2-pyridinecarbonitrile Supplier China | High Purity CAS 32779-36-5 | Specifications, Price & Safety Data [pipzine-chem.com]
- 2. 429990010 [thermofisher.com]
- 3. chembk.com [chembk.com]
- 4. 6-Bromo-2-pyridinecarbonitrile(122918-25-6) 1H NMR [m.chemicalbook.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Small molecule inhibitors of PIM1 kinase: July 2009 to February 2013 patent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
